molecular formula C16H15N3O2S B11635707 3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11635707
M. Wt: 313.4 g/mol
InChI Key: PHEMGYXVRBWIPE-GZTJUZNOSA-N
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Description

4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation reaction between 4-methylbenzaldehyde and 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could convert the hydrazone group into amines.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, hydrazones are often studied for their potential as enzyme inhibitors or as probes for detecting specific biomolecules.

Medicine

Medically, hydrazones have been investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Hydrazone: Similar in structure but lacks the benzisothiazole moiety.

    4-Methylbenzaldehyde Hydrazone: Similar but without the dioxo-benzisothiazole group.

Uniqueness

The presence of the 1,1-dioxo-1H-1,2-benzisothiazol-3-yl group in 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H15N3O2S/c1-12-7-9-13(10-8-12)11-17-19(2)16-14-5-3-4-6-15(14)22(20,21)18-16/h3-11H,1-2H3/b17-11+

InChI Key

PHEMGYXVRBWIPE-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N(C)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C=NN(C)C2=NS(=O)(=O)C3=CC=CC=C32

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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